4-Fluoro-2-methoxypyridin-3-amine
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Overview
Description
4-Fluoro-2-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7FN2O It is a derivative of pyridine, featuring a fluorine atom at the 4-position, a methoxy group at the 2-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxypyridin-3-amine typically involves multi-step organic reactions One common method starts with the nitration of 2-methoxypyridine to introduce a nitro group at the 3-position This is followed by reduction to convert the nitro group to an amine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using catalysts.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential in drug discovery, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxypyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy and amine groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
4-Fluoro-3-methoxypyridin-2-amine: Similar structure but with different positioning of functional groups, leading to different chemical properties and applications.
2-Fluoro-4-methoxypyridin-3-amine:
3-Fluoro-2-methoxypyridin-4-amine: Differently substituted pyridine with unique characteristics.
Uniqueness: 4-Fluoro-2-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with tailored biological activity or material properties.
Properties
IUPAC Name |
4-fluoro-2-methoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANSEEPUTRGVET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299904 |
Source
|
Record name | 4-Fluoro-2-methoxy-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175965-74-9 |
Source
|
Record name | 4-Fluoro-2-methoxy-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175965-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methoxy-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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